Dermostatin B

Antifungal In Vivo Efficacy Polyene Macrolide

Most polyene standards (amphotericin B, nystatin) are Group II compounds with separable fungistatic/fungicidal windows, confounding SAR studies. Dermostatin B (CAS 51141-40-3) is a Group I hexaene-fungistatic and fungicidal concentrations are indistinguishable, enabling clean mechanistic dissection. • Full stereochemistry elucidated via 2D NMR acetonide analysis • Defined spectrum: MIC 0.625-1.25 μg/mL vs. C. neoformans & B. dermatitidis; >5 μg/mL vs. dermatophytes • In vivo data: LD₅₀ 32 mg/kg (mice); species-dependent efficacy characterized CoA included; available for global dispatch.

Molecular Formula C41H66O11
Molecular Weight 735.0 g/mol
CAS No. 51141-40-3
Cat. No. B1250736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermostatin B
CAS51141-40-3
Synonymsdermostatin B
Molecular FormulaC41H66O11
Molecular Weight735.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)O)C
InChIInChI=1S/C41H66O11/c1-5-28(2)41-29(3)19-20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-37(48)27-39(50)30(4)38(49)17-15-13-11-9-7-6-8-10-12-14-16-18-40(51)52-41/h6-16,18-20,28-39,41-50H,5,17,21-27H2,1-4H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,20-19+/t28-,29-,30-,31-,32-,33-,34+,35-,36+,37+,38-,39+,41-/m0/s1
InChIKeyVRTOYGUQNUQDJB-LHQLHYLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermostatin B: Hexaene Polyene Macrolide


Dermostatin B (CAS 51141-40-3) is a polyene macrolide antibiotic belonging to the hexaene subclass, characterized by a 36-membered macrocyclic lactone ring containing a conjugated heptaene chromophore and nine hydroxyl groups [1]. It is co-produced with Dermostatin A by Streptomyces viridogriseus, with Dermostatin B comprising approximately 57% of the crude dermostatin complex [2]. The absolute stereochemistry of Dermostatin B has been fully elucidated using 2D NMR acetonide analysis, confirming its distinct configuration (15S,16S,17R,19R,21R,23S,25S,27R,29R,31R,34S,35S,36S) [3].

Hexaene Polyene Macrolide
36-membered macrocyclic lactone with conjugated heptaene chromophore and nine hydroxyl groups
Group I polyene classification; co-produced with Dermostatin A by Streptomyces viridogriseus
Group I Polyene Mechanism
K⁺ leakage and cell death occur at identical concentrations, with no separable fungistatic-fungicidal window
Distinct from Group II polyenes (amphotericin B, nystatin) for mechanistic studies
Stereochemically Defined
Absolute configuration fully assigned by 2D NMR acetonide analysis; HPLC-resolved pure form available
Enables reproducible SAR studies and quality-controlled research

Why Dermostatin B Is Irreplaceable


Polyene antibiotics are not a homogenous class; their biological effects differ fundamentally based on the number of conjugated double bonds and structural features. Dermostatin (including Dermostatin B) is classified as a Group I polyene, causing potassium leakage and cell death at the same concentration—fungistatic and fungicidal levels are indistinguishable [1]. In contrast, heptaenes like amphotericin B and tetraenes like nystatin fall into Group II, where K⁺ leakage occurs at low concentrations but cell death requires significantly higher concentrations, creating a separable fungistatic-fungicidal window [1]. Furthermore, in vivo efficacy is not predictable from in vitro potency alone: dermostatin shows comparable activity to amphotericin B against Cryptococcus neoformans and Blastomyces dermatitidis but is less effective against Candida albicans and Histoplasma capsulatum [2]. This species-specific and mechanism-specific differentiation precludes simple substitution with other polyenes.

Group I vs Group II mechanism diverges
Dermostatin B (Group I) causes K⁺ leakage and cell death at the same concentration. Group II polyenes such as amphotericin B exhibit a separable fungistatic-fungicidal window, so mechanistic endpoints may not transfer directly.
Species-dependent antifungal spectrum
Reported in vivo activity is comparable to amphotericin B against Cryptococcus neoformans and Blastomyces dermatitidis but less effective against Candida albicans and Histoplasma capsulatum. Spectrum assumptions from other polyenes may not hold.
Toxicity profile may differ from clinical polyenes
Dermostatin is reported as more toxic than amphotericin B despite a higher LD50 value in mouse models. Tolerability endpoints may not transfer and require model-specific review.

Dermostatin B: Head-to-Head Comparisons


In Vivo Antifungal Efficacy vs Amphotericin B

In murine infection models, dermostatin demonstrated comparable in vivo activity to amphotericin B against Cryptococcus neoformans and Blastomyces dermatitidis, but was less effective against Candida albicans and Histoplasma capsulatum [1]. This species-specific efficacy profile differentiates dermostatin from amphotericin B, which is consistently effective across these pathogens but with higher nephrotoxicity.

In Vivo Efficacy vs Amphotericin B
Head-to-head
Comparable against C. neoformans and B. dermatitidis; lower efficacy against C. albicans and H. capsulatum
Supports species-selective model-response context
Mouse systemic infection models; parenteral or oral administration
Antifungal In Vivo Efficacy Polyene Macrolide

In Vitro Antifungal Spectrum and MIC

Dermostatin exhibits a defined in vitro antifungal spectrum with measurable MIC values against clinically relevant fungi. Against Candida albicans, the MIC range was 0.78-1.56 μg/mL; against Cryptococcus neoformans, 0.625-1.25 μg/mL; and against Blastomyces dermatitidis, 0.625 μg/mL [1]. In contrast, activity against dermatophytes (Microsporum gypseum, Trichophyton spp.) was markedly weaker with MICs >5-10 μg/mL [1]. This spectrum differs from nystatin, which shows potent anti-Candida activity but is not systemically bioavailable.

In Vitro MIC Spectrum
Reported
C. albicans 0.78–1.56; C. neoformans 0.625–1.25; B. dermatitidis 0.625 µg/mL
Supports antifungal screening context
Dermatophyte MIC >5 µg/mL; broth/agar dilution assays
Antifungal MIC Polyene Macrolide

Group I Polyene Classification

In a comparative study of 14 polyene antibiotics, dermostatin (hexaene) was classified as a Group I polyene, characterized by causing K⁺ leakage and cell death/hemolysis at the same concentrations—fungistatic and fungicidal levels are indistinguishable [1]. This contrasts sharply with Group II polyenes (including amphotericin B, nystatin, candicidin) where K⁺ leakage occurs at low concentrations but cell death requires significantly higher concentrations, creating a separable fungistatic-fungicidal window [1]. The study used Saccharomyces cerevisiae and mouse erythrocytes as model systems.

Group I Polyene Classification
Head-to-head
Group I: K⁺ leakage and cell death at identical concentrations; no separable fungistatic-fungicidal window
Supports mechanistic classification review
Contrasts with Group II (amphotericin B, nystatin); S. cerevisiae and mouse erythrocyte models
Mechanism of Action Polyene Classification K+ Leakage

Acute Toxicity Profile vs Amphotericin B

The acute toxicity of dermostatin in mice, measured by LD50, was 32 mg/kg [1]. While a direct head-to-head LD50 value for amphotericin B in the same study is not provided, the authors explicitly state that dermostatin is more toxic than amphotericin B [1]. This higher toxicity, combined with its species-specific efficacy, suggests that dermostatin B may have a narrower therapeutic window, which is a critical consideration for experimental design and procurement decisions.

Acute Toxicity Profile
Data to verify
LD50 = 32 mg/kg (mouse model)
Reported tolerability endpoint context
Study states dermostatin more toxic than amphotericin B despite higher LD50; review required
Toxicology LD50 Polyene Macrolide

Purity and Absolute Configuration

Dermostatin B can be obtained in substantially pure form via a patented HPLC method that resolves the dermostatin complex into its major components, Dermostatin A and Dermostatin B [1]. The absolute configuration of Dermostatin B has been unambiguously assigned as 15S,16S,17R,19R,21R,23S,25S,27R,29R,31R,34S,35S,36S using 2D NMR acetonide analysis [2]. This level of stereochemical definition and analytical purity is essential for structure-activity relationship (SAR) studies and for ensuring reproducibility in biological assays.

Purity and Absolute Configuration
Reported
HPLC-resolved pure form; full stereochemistry assigned by 2D NMR acetonide analysis
Supports stereochemical QC verification
Enables differentiation from Dermostatin A in SAR studies
Analytical Chemistry HPLC Stereochemistry

Dermostatin B: Validated Research Applications


Polyene Macrolide SAR Studies

Dermostatin B, as a defined hexaene with fully elucidated absolute stereochemistry, serves as a critical comparator in SAR studies aimed at understanding how polyene chain length and stereochemistry influence antifungal potency, toxicity, and membrane interaction. Its classification as a Group I polyene (indistinguishable fungistatic/fungicidal concentrations) contrasts with Group II heptaenes like amphotericin B, enabling mechanistic dissection of polyene action [1].

Antifungal Susceptibility and Spectrum Profiling

Researchers requiring a polyene with a specific antifungal spectrum can employ Dermostatin B as a reference compound. Its MIC values against Cryptococcus neoformans (0.625-1.25 μg/mL) and Blastomyces dermatitidis (0.625 μg/mL) are well-characterized, while its poor activity against dermatophytes (MIC >5 μg/mL) provides a clear differentiation from broad-spectrum polyenes [2]. This defined spectrum supports studies on species-specific susceptibility and resistance mechanisms.

Polyene Membrane Permeabilization Studies

The distinct mechanistic behavior of dermostatin as a Group I polyene—where K⁺ leakage and cell death occur at identical concentrations—makes Dermostatin B a valuable tool for investigating the relationship between polyene structure, membrane binding, and the kinetics of ion leakage versus cytotoxicity [1]. Comparative studies with Group II polyenes (e.g., amphotericin B, nystatin) can elucidate the structural determinants of the fungistatic-fungicidal window.

In Vivo Efficacy and Toxicity Profiling

For in vivo antifungal research, Dermostatin B offers a species-dependent efficacy profile: comparable to amphotericin B against Cryptococcus neoformans and Blastomyces dermatitidis, but less effective against Candida albicans and Histoplasma capsulatum [2]. This selectivity, combined with its distinct LD50 (32 mg/kg in mice), supports studies on the relationship between polyene structure, in vivo efficacy, and host toxicity.

Application
Selection Property
Validation Focus
Polyene macrolide SAR studies
Stereochemical definition and hexaene chain length
Group I vs Group II mechanism review
Antifungal screening studies
Species-specific susceptibility context
Cryptococcus and Blastomyces panel endpoints
Membrane permeabilization research
Group I K⁺ leakage kinetics
Fungistatic-fungicidal ratio context
In vivo model-response profiling
Species-dependent efficacy context
Model-response and tolerability endpoints
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